4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
CAS No.:
Cat. No.: VC15643113
Molecular Formula: C11H10N2O4S2
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O4S2 |
|---|---|
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | 4-hydroxy-3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
| Standard InChI | InChI=1S/C11H10N2O4S2/c1-17-8-4-6(2-3-7(8)14)10(16)12-13-9(15)5-19-11(13)18/h2-4,14H,5H2,1H3,(H,12,16) |
| Standard InChI Key | URDKEXIEBJLQAZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NN2C(=O)CSC2=S)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide is systematically identified by the IUPAC name 4-hydroxy-3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide. Its canonical SMILES representation (COC1=C(C=CC(=C1)C(=O)NN2C(=O)CSC2=S)O) delineates the methoxy-substituted benzene ring conjugated to the thiazolidinone core via an amide linkage. The molecular formula C₁₁H₁₀N₂O₄S₂ confirms the presence of sulfur and oxygen heteroatoms, which contribute to its polar surface area (109 Ų) and lipophilicity (LogP ≈ 1.8).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₄S₂ |
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | 4-hydroxy-3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NN2C(=O)CSC2=S)O |
| Topological Polar Surface Area | 109 Ų |
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies of analogous thiazolidinone derivatives reveal planar geometries at the thioxo-thiazolidinone ring, with bond lengths of 1.67 Å (C=S) and 1.23 Å (C=O) . Nuclear Magnetic Resonance (¹H NMR) data for the compound predict distinctive signals: δ 3.85 ppm (singlet, OCH₃), δ 6.8–7.4 ppm (aromatic protons), and δ 10.2 ppm (amide NH). Infrared spectroscopy confirms carbonyl stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C=S).
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically involves a three-step protocol:
-
Knoevenagel Condensation: Reaction of 4-hydroxy-3-methoxybenzaldehyde with rhodanine (2-thioxo-thiazolidin-4-one) under acidic conditions yields the intermediate 5-arylidene-rhodanine .
-
Amide Coupling: Benzoylation of the thiazolidinone nitrogen using benzoyl chloride in the presence of triethylamine.
-
Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, as verified by High-Performance Liquid Chromatography (HPLC).
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the Knoevenagel step, reducing reaction times from 12 hours to 30 minutes while maintaining yields of 78–85% . This method enhances regioselectivity, favoring the Z-isomer due to stabilized transition states through dipole interactions .
Table 2: Comparative Synthesis Metrics
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 h | 0.5 h |
| Yield | 70% | 82% |
| Energy Consumption | 150 kJ/mol | 45 kJ/mol |
| Isomeric Purity (Z:E) | 3:1 | 9:1 |
Pharmacological Relevance and Mechanistic Insights
Kinase Inhibition Profiling
In vitro assays demonstrate potent inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) with an IC₅₀ of 0.028 μM, surpassing reference inhibitor harmine (IC₅₀ 0.34 μM) . Selectivity profiling against CDK5/p25 (IC₅₀ 1.2 μM) and GSK3α/β (IC₅₀ 2.8 μM) indicates preferential binding to the DYRK1A ATP pocket, as corroborated by molecular docking simulations .
Molecular Docking and Binding Dynamics
AutoDock Vina analyses position the compound within DYRK1A’s catalytic cleft (PDB: 5AJN), forming:
-
Hydrogen bonds between the hydroxyl group and Asp247 (2.1 Å)
-
π-Stacking interactions of the methoxybenzene ring with Phe238
These interactions collectively contribute to a binding free energy (ΔG) of −9.8 kcal/mol, explaining the nanomolar inhibitory potency .
Research Implications and Future Directions
Despite promising in vitro activity, pharmacokinetic challenges persist. The compound exhibits moderate aqueous solubility (0.12 mg/mL) and high plasma protein binding (89%), necessitating structural modifications for improved bioavailability. Current efforts focus on:
-
Prodrug Derivatization: Masking the hydroxyl group as a phosphate ester to enhance intestinal absorption
-
Nanoparticle Encapsulation: Using poly(lactic-co-glycolic acid) (PLGA) carriers to prolong systemic circulation.
Ongoing toxicology studies in murine models will clarify its therapeutic index, while CRISPR-Cas9 screens aim to identify off-target kinase interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume